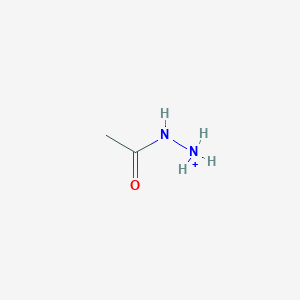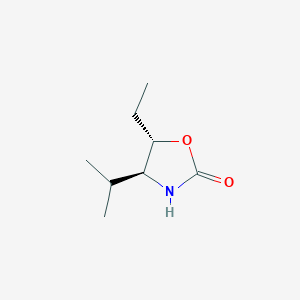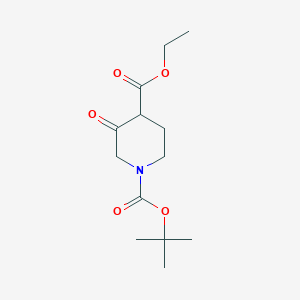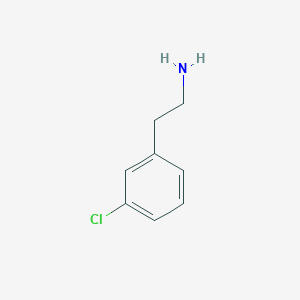
2-(3-クロロフェニル)エチルアミン
概要
説明
2-(3-Chlorophenyl)ethylamine is an organic compound with the molecular formula C8H10ClN It is a derivative of phenethylamine, where a chlorine atom is substituted at the third position of the phenyl ring
科学的研究の応用
2-(3-Chlorophenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: 2-(3-Chlorophenyl)ethylamine can be synthesized through several methods. One common approach involves the reduction of 3-chlorophenylacetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm.
Industrial Production Methods: In an industrial setting, the production of 2-(3-Chlorophenyl)ethylamine may involve the catalytic hydrogenation of 3-chlorophenylacetonitrile in a continuous flow reactor. This method ensures high yield and purity of the product. The reaction conditions are optimized to achieve efficient conversion, with careful control of temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions: 2-(3-Chlorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-chlorophenylacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-(3-Chlorophenyl)ethylamine can yield 3-chlorophenylethanol when treated with reducing agents like lithium aluminum hydride.
Substitution: The amine group in 2-(3-Chlorophenyl)ethylamine can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-Chlorophenylacetaldehyde.
Reduction: 3-Chlorophenylethanol.
Substitution: N-alkylated or N-acylated derivatives.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)ethylamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The compound can also participate in enzymatic reactions, where it undergoes transformation to exert its effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
2-(4-Chlorophenyl)ethylamine: Similar structure but with the chlorine atom at the fourth position.
2-(2-Chlorophenyl)ethylamine: Chlorine atom at the second position.
Phenethylamine: Parent compound without the chlorine substitution.
Uniqueness: 2-(3-Chlorophenyl)ethylamine is unique due to the position of the chlorine atom, which influences its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s interaction with receptors and enzymes, making it distinct from its analogs.
特性
IUPAC Name |
2-(3-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHVNPYOTNGECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156740 | |
| Record name | 3-Chlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-79-0 | |
| Record name | 3-Chlorophenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Chlorophenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 2-(3-Chlorophenyl)ethylamine into a hybrid molecule with anthranilic acid contribute to its potential antispasmodic activity?
A1: The research article suggests that the hybrid molecule, synthesized by combining anthranilic acid and 2-(3-Chlorophenyl)ethylamine, exhibits promising antispasmodic activity. [] While the exact mechanism of action is not fully elucidated in the paper, the researchers propose that this activity might be attributed to the molecule's interaction with DNA via a groove binding mode. [] This interaction could potentially interfere with cellular processes involved in smooth muscle contraction, leading to the observed antispasmodic effects. Further research, including detailed mechanistic studies, is necessary to confirm this hypothesis and fully understand the compound's mode of action.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B57487.png)
![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)

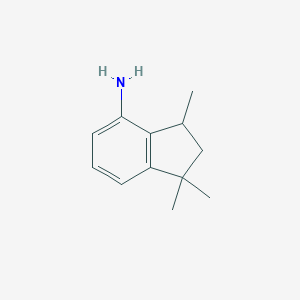
![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)
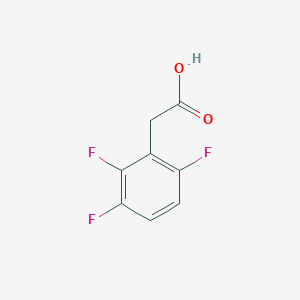
![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)
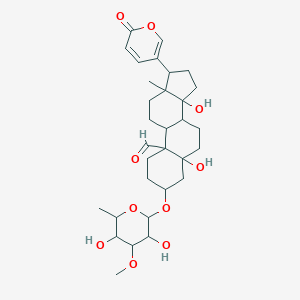
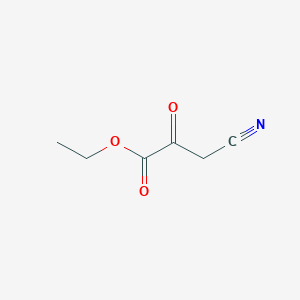
![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde](/img/structure/B57501.png)

